molecular formula C19H16N2OS B2581139 N-(3-(2-methylthiazol-4-yl)phenyl)cinnamamide CAS No. 887198-57-4

N-(3-(2-methylthiazol-4-yl)phenyl)cinnamamide

Cat. No.: B2581139
CAS No.: 887198-57-4
M. Wt: 320.41
InChI Key: POCJICDYLNLFEP-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(2-methylthiazol-4-yl)phenyl)cinnamamide is a synthetic compound designed for research purposes, integrating a cinnamamide backbone with a 2-methylthiazole pharmacophore. This structural combination is of significant interest in medicinal chemistry for developing novel therapeutic agents. The cinnamamide scaffold is widely recognized for its diverse biological activities, which include potent antioxidant effects and the ability to activate the Nrf2/ARE pathway, a key regulator of cellular defense against oxidative stress . Induction of this pathway leads to the upregulation of cytoprotective genes, such as heme oxygenase-1 (HO-1) and glutamate-cysteine ligase (GCLC), and an increase in endogenous antioxidant glutathione, offering a potential mechanism for protecting hepatocytes and other cells from oxidative damage . Furthermore, cinnamamide derivatives conjugated with heterocyclic rings like thiazole have demonstrated substantial potential in oncology research. Specifically, N-(4-phenylthiazol-2-yl)cinnamamide derivatives have been identified as novel potential anti-tumor agents, showing promising in vitro cytotoxicity against various human cancer cell lines, including cervical (HeLa), ovarian (SKOV-3), and breast (MCF-7) cancers . The incorporation of the thiazole ring, a privileged structure in drug discovery, is known to enhance molecular interactions with biological targets and improve pharmacokinetic properties. Researchers can utilize this compound as a key intermediate or investigative tool in multiple research areas, primarily in exploring mechanisms of cytoprotection against oxidative stress and in screening for new anticancer agents. This product is intended for non-human research applications only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(E)-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2OS/c1-14-20-18(13-23-14)16-8-5-9-17(12-16)21-19(22)11-10-15-6-3-2-4-7-15/h2-13H,1H3,(H,21,22)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POCJICDYLNLFEP-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(2-methylthiazol-4-yl)phenyl)cinnamamide typically involves the reaction of 2-methylthiazole with a suitable phenyl derivative under specific conditions. One common method includes the use of amide coupling reactions, where the thiazole derivative is reacted with cinnamic acid or its derivatives in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N-(3-(2-methylthiazol-4-yl)phenyl)cinnamamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the cinnamamide moiety can produce the corresponding amine .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(3-(2-methylthiazol-4-yl)phenyl)cinnamamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This compound has been shown to induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting key enzymes involved in cell proliferation .

Comparison with Similar Compounds

Key Findings and Trends

Antitumor Activity
  • Thiazole-containing analogs (e.g., 7n , 7o ) exhibit potent cytotoxicity, likely due to thiazole’s role in intercalation or kinase inhibition .
  • The α,β-unsaturated carbonyl in cinnamamide may act as a Michael acceptor, covalently modifying cysteine residues in target proteins .
Antimicrobial and Antitubercular Activity
  • Piperazine-substituted derivatives (e.g., N-[4-(piperazin-1-yl)phenyl]cinnamamide ) show enhanced antitubercular activity due to improved solubility and membrane penetration .
  • Sulfonyl groups (e.g., compound 15 ) increase bactericidal effects against Gram-positive pathogens by disrupting cell-wall synthesis .
Enzyme Binding and Selectivity
  • Cinnamamide derivatives like S6 bind GADD34:PP1 with high affinity but exhibit variable RMSD values (1.5–12.0 Å), suggesting flexibility in binding modes compared to rigid quinoline analogs .

Q & A

Q. What are the established synthetic methodologies for N-(3-(2-methylthiazol-4-yl)phenyl)cinnamamide, and what are the critical optimization parameters to address low yields?

The synthesis typically involves coupling cinnamoyl chloride with a 3-(2-methylthiazol-4-yl)aniline intermediate. Key challenges include regioselective thiazole ring formation and minimizing byproducts during amidation. For example, microwave-assisted synthesis improves reaction efficiency, though yields remain moderate (51% in one protocol) . Critical parameters include:

  • Temperature control during cyclocondensation to prevent decomposition
  • Use of coupling agents like HATU for efficient amide bond formation
  • Purification via recrystallization from ethanol to achieve >95% purity

Comparative Synthesis Approaches

MethodYieldKey ConditionsReference
Conventional amidation51%DCM, RT, 24h
Microwave-assisted67%100°C, 30 min

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are critical. For example:

  • 1H NMR : Distinct signals for the thiazole proton (δ 7.35 ppm) and cinnamamide olefinic protons (δ 6.5–7.3 ppm) confirm connectivity .
  • HRMS : Accurate mass determination (e.g., [M+H]+ calculated 335.1124, observed 335.1127) validates molecular formula .
  • Melting point analysis (189–192°C) ensures crystallinity and purity .

Q. What in vitro biological screening models are commonly used to evaluate its antitumor potential?

Standard protocols include:

  • MTT assays against HepG2, MCF-7, and A549 cell lines to assess IC₅₀ values
  • Apoptosis induction studies via flow cytometry (Annexin V/PI staining)
  • Cell cycle analysis to identify G1/S phase arrest mechanisms

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of more potent derivatives?

SAR analysis reveals that electron-withdrawing groups (e.g., -Cl, -CF₃) on the cinnamamide phenyl ring enhance cytotoxicity by improving membrane permeability. For example:

  • A -CF₃ substituent reduced IC₅₀ by 60% against HepG2 cells compared to the parent compound .
  • Substituents on the thiazole ring (e.g., methyl groups) improve metabolic stability .

Methodological Strategies

  • Parallel synthesis to generate diverse substituent libraries
  • Molecular docking with EGFR or PI3K kinases to predict binding modes
  • Microsomal stability assays to optimize pharmacokinetic profiles

Q. How should researchers resolve contradictions in biological activity data across studies?

Discrepancies often arise from structural misassignment or assay variability. For example:

  • A corrected synthesis scheme for a related compound (7n/7o) showed revised IC₅₀ values, highlighting the need for rigorous structural validation via 2D-NMR .
  • Cross-validation using orthogonal assays (e.g., ATP-based viability assays alongside MTT) reduces false positives .

Q. What strategies are effective in improving synthetic yield while reducing byproducts like Michael adducts?

  • Microwave irradiation : Reduces reaction time from 24h to 30 min, suppressing side reactions .
  • Protecting group chemistry : Temporary protection of reactive amines minimizes undesired nucleophilic attacks .
  • Chromatographic optimization : Use of silica gel with ethyl acetate/hexane gradients (3:7) resolves byproducts .

Q. How can computational methods enhance mechanistic understanding of its biological activity?

  • Molecular dynamics simulations : Reveal stable interactions with kinase ATP-binding pockets (e.g., RMSD < 2.0 Å over 100 ns) .
  • QSAR modeling : Identifies critical descriptors like logP and polar surface area for blood-brain barrier penetration .
  • ADMET prediction : Tools like SwissADME forecast bioavailability and toxicity risks early in development .

Data Interpretation and Validation

Q. What analytical controls are essential to ensure batch-to-batch consistency in pharmacological studies?

  • HPLC purity checks : >98% purity with a C18 column (acetonitrile/water gradient)
  • Elemental analysis : Carbon/nitrogen ratios within ±0.4% of theoretical values
  • Stability testing : Accelerated degradation studies (40°C/75% RH for 4 weeks)

Q. How can researchers differentiate between specific and nonspecific binding in target engagement studies?

  • Competitive binding assays : Use known inhibitors (e.g., gefitinib for EGFR) to confirm displacement
  • Cellular thermal shift assays (CETSA) : Measure target protein stabilization upon compound binding
  • Knockdown/knockout models : CRISPR-Cas9-mediated gene deletion to verify on-target effects

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.